molecular formula C21H20ClN3O4S B12461211 (2Z)-3-(1,3-benzodioxol-5-ylmethyl)-2-[(3-chlorophenyl)imino]-N-ethyl-4-oxo-1,3-thiazinane-6-carboxamide

(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-2-[(3-chlorophenyl)imino]-N-ethyl-4-oxo-1,3-thiazinane-6-carboxamide

Cat. No.: B12461211
M. Wt: 445.9 g/mol
InChI Key: PTOXUFGOKMWPSO-UHFFFAOYSA-N
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Description

(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-2-[(3-chlorophenyl)imino]-N-ethyl-4-oxo-1,3-thiazinane-6-carboxamide is a complex organic compound characterized by its unique structural features. This compound contains a benzodioxole moiety, a chlorophenyl group, and a thiazinane ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-(1,3-benzodioxol-5-ylmethyl)-2-[(3-chlorophenyl)imino]-N-ethyl-4-oxo-1,3-thiazinane-6-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 1,3-benzodioxole-5-carbaldehyde with 3-chloroaniline under acidic conditions to form the imine intermediate. This intermediate is then reacted with N-ethyl-4-oxo-1,3-thiazinane-6-carboxylic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-2-[(3-chlorophenyl)imino]-N-ethyl-4-oxo-1,3-thiazinane-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: The benzodioxole moiety can be oxidized to form corresponding quinones.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-2-[(3-chlorophenyl)imino]-N-ethyl-4-oxo-1,3-thiazinane-6-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of (2Z)-3-(1,3-benzodioxol-5-ylmethyl)-2-[(3-chlorophenyl)imino]-N-ethyl-4-oxo-1,3-thiazinane-6-carboxamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, leading to modulation of biochemical pathways. For instance, it may inhibit kinases involved in cell signaling, thereby affecting cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    Trifluorotoluene: An organic compound with similar aromatic properties.

    (2Z)-2-butenedioic acid compound with 4-[2-hydroxy-3-(isopropylamino)propoxy]-2,3-dimethylphenyl 3,4,5-trimethoxybenzoate: Another complex organic molecule with comparable structural features.

Uniqueness

(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-2-[(3-chlorophenyl)imino]-N-ethyl-4-oxo-1,3-thiazinane-6-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its benzodioxole and thiazinane moieties are particularly noteworthy for their roles in various chemical and biological processes.

Properties

Molecular Formula

C21H20ClN3O4S

Molecular Weight

445.9 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-ylmethyl)-2-(3-chlorophenyl)imino-N-ethyl-4-oxo-1,3-thiazinane-6-carboxamide

InChI

InChI=1S/C21H20ClN3O4S/c1-2-23-20(27)18-10-19(26)25(11-13-6-7-16-17(8-13)29-12-28-16)21(30-18)24-15-5-3-4-14(22)9-15/h3-9,18H,2,10-12H2,1H3,(H,23,27)

InChI Key

PTOXUFGOKMWPSO-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1CC(=O)N(C(=NC2=CC(=CC=C2)Cl)S1)CC3=CC4=C(C=C3)OCO4

Origin of Product

United States

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